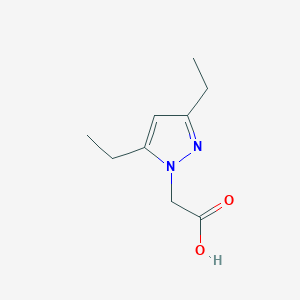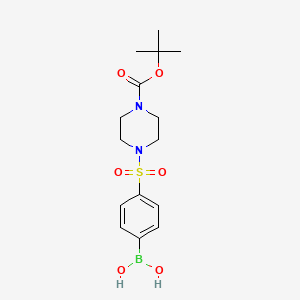
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C15H23BN2O6S. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid typically involves the reaction of 4-(Tert-butoxycarbonyl)piperazine with phenylboronic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized boronic compounds .
Wissenschaftliche Forschungsanwendungen
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its interactions with specific molecular pathways and targets, which are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Similar in structure but with a butanoic acid group instead of a sulfonyl group.
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a piperazine ring.
(4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Lacks the sulfonyl group present in the target compound.
Uniqueness
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both the boronic acid and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Eigenschaften
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIPQTYNHWWNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


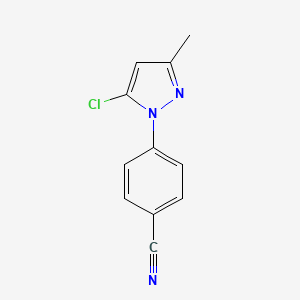
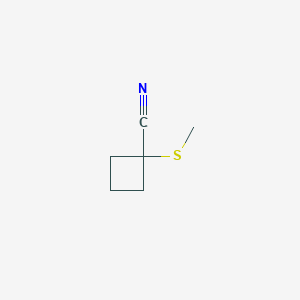


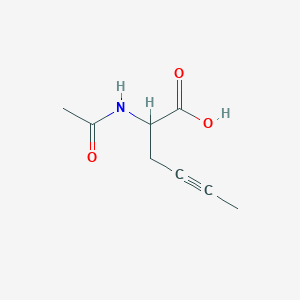
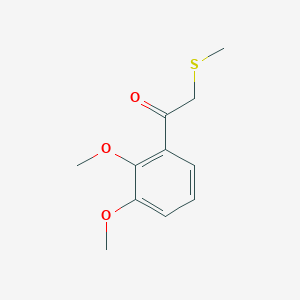
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)

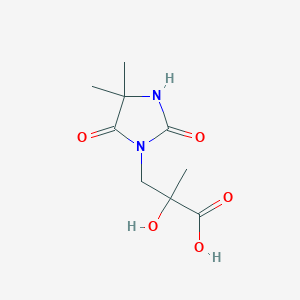
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
